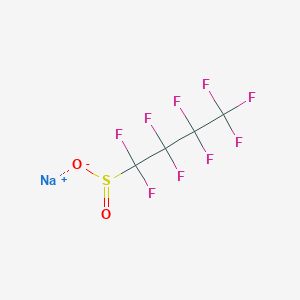
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE
Vue d'ensemble
Description
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE is a chemical compound with the molecular formula C4H2F9NaO3S and a molecular weight of 324.09 g/mol . This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. It is commonly used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies where long-term stability is required.
Medicine: It is investigated for potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it effective in various applications .
Comparaison Avec Des Composés Similaires
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE can be compared with other similar compounds such as:
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (11): This compound has a sulfonic acid group instead of a sulfinic acid group, which affects its reactivity and applications.
Nonafluorobutane-1-sulfonic acid: This compound is similar but has a sulfonic acid group, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its combination of high stability, resistance to degradation, and versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
102061-82-5 |
|---|---|
Formule moléculaire |
C4HF9NaO2S |
Poids moléculaire |
307.09 g/mol |
Nom IUPAC |
sodium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinate |
InChI |
InChI=1S/C4HF9O2S.Na/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15;/h(H,14,15); |
Clé InChI |
RMYDSPLTYMKGPN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F.[Na] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Hydroxy-pyrido[4,3-c]pyridazine-7-carboxylic acid](/img/structure/B8279465.png)
![5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8279468.png)

![Ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8279480.png)


